molecular formula C14H17NO3S2 B6540079 5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060282-92-9

5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No. B6540079
CAS RN: 1060282-92-9
M. Wt: 311.4 g/mol
InChI Key: SZLYKTQMZGONFT-UHFFFAOYSA-N
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Description

Thiophenes are a type of aromatic compound that contain a ring of four carbon atoms and one sulfur atom . They are known to have various applications in the field of organic chemistry and material science . Sulfonamides, on the other hand, are a group of compounds containing a sulfur atom, two oxygen atoms, and an amine group. They are widely used in medicinal chemistry due to their antibacterial properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions such as the Gewald Reaction and the Paal-Knorr Thiophene Synthesis . These reactions involve the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can vary greatly depending on the specific substituents attached to the thiophene ring. In general, thiophenes have a five-membered ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, thiopropamine, a thiophene derivative, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive compounds .

Future Directions

The future directions for research on thiophene derivatives could include further exploration of their potential applications in medicinal chemistry, as well as the development of new synthesis methods and the study of their mechanisms of action .

properties

IUPAC Name

5-ethyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-3-11-4-5-13(18-2)14(8-11)20(16,17)15-9-12-6-7-19-10-12/h4-8,10,15H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLYKTQMZGONFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

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